4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Overview
Description
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a phenanthroline moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the condensation of 4,4-dimethyl-2,2’-bipyridine with 1,10-phenanthroline-2-carbaldehyde under acidic conditions. The reaction is carried out in an ethanol solvent at elevated temperatures, usually around 80°C, for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenanthroline moiety allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted phenanthroline derivatives with various functional groups.
Scientific Research Applications
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s photophysical properties allow it to be used in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but lacks the oxazole ring.
4,4’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but without the phenanthroline moiety.
1,10-Phenanthroline: Lacks the dimethyl and oxazole groups but shares the phenanthroline core.
Uniqueness
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to the combination of the phenanthroline and oxazole rings, which imparts distinct photophysical and coordination properties. This makes it particularly valuable in the development of metal complexes for various applications, including luminescent materials and therapeutic agents .
Properties
IUPAC Name |
4,4-dimethyl-2-(1,10-phenanthrolin-2-yl)-5H-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-17(2)10-21-16(20-17)13-8-7-12-6-5-11-4-3-9-18-14(11)15(12)19-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAMVODSLPKSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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